molecular formula C10H10FNO3 B8538227 4-fluoro-N-propionylanthranilic acid CAS No. 128992-63-2

4-fluoro-N-propionylanthranilic acid

Cat. No.: B8538227
CAS No.: 128992-63-2
M. Wt: 211.19 g/mol
InChI Key: YJBGBNAJUVVBSV-UHFFFAOYSA-N
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Description

4-fluoro-N-propionylanthranilic acid is a synthetic organic compound featuring a fluorinated aromatic ring and an N-propionyl side chain on the anthranilic acid core. This structure classifies it as a derivative of anthranilic acid, a known precursor in chemical synthesis. Compounds with this core structure are of significant interest in medicinal chemistry and pharmaceutical research, particularly as potential intermediates for the development of active pharmaceutical ingredients (APIs) or other biologically active molecules. The presence of the fluorine atom can dramatically alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a common modification in drug discovery. Similarly, the N-propionyl group can influence the compound's lipophilicity and overall pharmacokinetic profile. As such, this compound serves as a versatile building block for the synthesis of more complex target molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind. Researchers should consult safety data sheets prior to use. Specific chemical properties such as CAS Number, molecular formula, and melting point for this exact compound should be confirmed from analytical data.

Properties

CAS No.

128992-63-2

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-fluoro-2-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H10FNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

YJBGBNAJUVVBSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 4-fluoro-N-propionylanthranilic acid with related compounds, focusing on molecular features and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₁₀H₁₀FNO₃ 211.19 -F (C4), -NHCOCH₂CH₃ (N-acyl) Drug precursor, polymer synthesis
4-Fluoro-L-phenylalanine C₉H₁₀FNO₂ 183.18 -F (C4), -CH₂CH(NH₂)COOH (side chain) Protein engineering, enzyme studies
N-Methylanthranilic acid C₈H₉NO₂ 151.16 -CH₃ (N-methyl) Pharmaceutical intermediates
3-Amino-3-(4-fluorophenyl)propionic acid C₉H₁₀FNO₂ 183.18 -F (C4), -CH₂CH(NH₂)COOH Bioactive molecule synthesis
4-Aminobenzoic acid C₇H₇NO₂ 137.14 -NH₂ (C4) UV absorption, coenzyme A synthesis

Functional Group Analysis

  • Fluorine vs. Other Halogens: Fluorine’s high electronegativity increases acidity and stabilizes aromatic rings compared to chlorine or nitro groups (e.g., 2-amino-3-chlorobenzoic acid in ), which may alter reactivity in coupling reactions .
  • N-Acyl vs.
  • Amino Acid Derivatives: Unlike 4-fluoro-L-phenylalanine (a proteinogenic amino acid analogue), the anthranilic acid backbone lacks a side chain, limiting its use in peptide synthesis but favoring small-molecule applications .

Preparation Methods

Starting Material: Alkyl 3-Chloro-4-Fluoro-Benzoate

The synthesis begins with alkyl 3-chloro-4-fluoro-benzoate (Formula II in), typically prepared via esterification of 3-chloro-4-fluoro-benzoyl chloride (Formula V) with a lower aliphatic alcohol (e.g., methanol or ethanol). The reaction is exothermic and proceeds quantitatively under anhydrous conditions to avoid acid formation.

Reaction Conditions for Esterification

ParameterValue
AlcoholMethanol or ethanol
Molar ratio (V:alcohol)1:2 to 1:10
TemperatureReflux (spontaneous heating)
Yield~100% (theoretical)

Nitration of Alkyl 3-Chloro-4-Fluoro-Benzoate

Nitration introduces a nitro group at the ortho position relative to the chlorine atom. A mixture of concentrated sulfuric and nitric acids is used, with strict temperature control to prevent side reactions.

Nitration Parameters

ParameterValue
Nitrating agentH₂SO₄/HNO₃ mixture
Temperature<30°C
Reaction time3–4 hours (with overnight stirring)
Yield85–90% (methyl 5-chloro-4-fluoro-2-nitro-benzoate)

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants like ammonium formate. This step may proceed without isolating intermediates.

Reduction Conditions

ParameterValue
ReductantH₂/Pd-C or ammonium formate
SolventIsopropanol or ethanol
Temperature25–80°C
Yield>90% (crude)

Hydrolysis to 4-Fluoro-Anthranilic Acid

The ester is hydrolyzed in a basic medium (e.g., NaOH) to yield 4-fluoro-anthranilic acid. Acidic work-up precipitates the product.

Hydrolysis Parameters

ParameterValue
Base20% NaOH
Temperature80°C (reflux)
Work-upAdjust to pH 4.5 with HCl
PurificationCrystallization (ethyl acetate)
Final yield70–80% (purity ≥98%)

N-Propionylation of 4-Fluoro-Anthranilic Acid

Acylation with Propionyl Chloride

The amino group of 4-fluoro-anthranilic acid is acylated using propionyl chloride in the presence of a base to scavenge HCl.

Reaction Conditions

ParameterValue
SolventDichloromethane or THF
BasePyridine or triethylamine
Temperature0°C → room temperature
Molar ratio (acid:Cl)1:1.2
Reaction time4–6 hours
Yield75–85% (crude)

Alternative Method: Propionic Anhydride

Propionic anhydride offers a milder acylation route, though it requires longer reaction times.

Alternative Parameters

ParameterValue
SolventAcetic acid
CatalystNone (self-catalyzed)
Temperature100–120°C
Reaction time12–24 hours
Yield65–75%

Work-up and Purification

Post-acylation, the product is isolated by solvent evaporation and purified via recrystallization or column chromatography.

Purification Details

MethodConditions
RecrystallizationEthyl acetate/hexane
Column chromatographySilica gel, eluent: CH₂Cl₂/MeOH (9:1)
Final purity≥95% (HPLC)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.2 (d, J=8 Hz, 1H, Ar-H), 7.5 (m, 1H, Ar-H), 6.9 (d, J=10 Hz, 1H, Ar-H), 2.4 (q, J=7 Hz, 2H, CH₂), 1.1 (t, J=7 Hz, 3H, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH), 1720 cm⁻¹ (COOH).

Physicochemical Properties

PropertyValue
Melting point199–203°C (lit.)
Molecular weight231.22 g/mol
SolubilitySoluble in DCM, THF, ethanol

Industrial Scalability and Challenges

Process Optimization

  • Nitration exothermicity : Requires jacketed reactors for temperature control.

  • Acylation selectivity : Use of excess propionyl chloride minimizes diacylation.

  • Waste management : Recycling of solvents (e.g., isopropanol) reduces costs.

Yield Comparison of Methods

MethodPrecursor yieldAcylation yieldOverall yield
Propionyl chloride80%85%68%
Propionic anhydride80%70%56%

Applications and Derivatives

4-Fluoro-N-propionylanthranilic acid serves as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its quinazolone derivatives exhibit antiviral activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-N-propionylanthranilic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing a fluorine substituent at the 4-position of the anthranilic acid core, followed by N-propionylation. A common approach is via diazotization of 4-fluoroanthranilic acid under controlled temperatures (0–5°C) to avoid side reactions, followed by coupling with propionyl chloride in anhydrous conditions. Purification often employs recrystallization from ethanol or acetic acid, as demonstrated in analogous anthranilic acid derivatives . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity to minimize hydrolysis of the propionyl group.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine substitution and propionyl group integration. IR spectroscopy verifies carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and isotopic patterns. Impurity profiling, particularly for residual propionyl chloride or unreacted intermediates, is critical for pharmacological applications .

Q. What are the primary pharmacological targets studied for this compound, and how are in vitro assays designed to evaluate bioactivity?

  • Methodological Answer : This compound is often screened for anti-inflammatory and analgesic activity due to structural similarities to NSAID precursors like N-phenylanthranilic acid. In vitro assays include COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Cell viability (MTT assay) and cytokine profiling (e.g., IL-6, TNF-α in macrophage cultures) are standard. Assay design must account for fluorinated derivatives’ enhanced lipophilicity, requiring adjusted solvent systems (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration) or compound purity. A systematic approach includes:

  • Replicating studies using identical protocols and reference standards.
  • Meta-analysis of published data to identify confounding variables (e.g., cell line specificity, fluorophore interference in fluorometric assays).
  • Computational modeling (e.g., molecular docking) to validate target binding affinity under differing experimental parameters .
    • Example: Conflicting COX-2 inhibition results may stem from differences in recombinant vs. native enzyme sources, which alter kinetic parameters .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Fluorination enhances metabolic stability but may reduce aqueous solubility. Strategies include:

  • Salt formation (e.g., sodium or lysine salts) to improve bioavailability.
  • Prodrug design : Masking the carboxylic acid group as an ester to enhance membrane permeability, with enzymatic cleavage in target tissues.
  • Nanoparticle encapsulation (e.g., PLGA polymers) for sustained release and reduced renal clearance. Pharmacokinetic parameters (t½, Cmax) are validated via LC-MS/MS in rodent plasma .

Q. How does the fluorine substituent at the 4-position influence the Structure-Activity Relationship (SAR) compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group, enhancing target binding (e.g., COX-2 active site). SAR studies compare logP, pKa, and steric parameters via:

  • Comparative bioassays with 4-H, 4-Cl, and 4-CH₃ analogs.
  • X-ray crystallography or cryo-EM to map fluorine’s role in hydrogen bonding and van der Waals interactions.
  • QSAR models to predict bioactivity shifts based on electronic and topological descriptors .

Q. What methodological challenges arise in scaling up this compound synthesis, and how are they addressed?

  • Methodological Answer : Scale-up risks include exothermic reactions during diazotization and propionylation. Mitigation strategies:

  • Flow chemistry for precise temperature control and safer handling of intermediates.
  • Green chemistry principles : Replacing hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and impurity formation .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer : Variability often stems from subtle differences in crystallization (polymorphs) or residual solvents. Solutions include:

  • Solid-state characterization (PXRD, DSC) to confirm crystalline consistency.
  • Stability studies under accelerated conditions (40°C/75% RH) to identify degradation products.
  • Bioassay normalization using internal controls (e.g., reference inhibitors) and statistical tools (ANOVA with post-hoc tests) .

Q. What advanced computational tools are used to predict the toxicological profile of this compound?

  • Methodological Answer : In silico toxicity prediction employs:

  • ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity and cytochrome P450 inhibition.
  • Molecular dynamics simulations to assess metabolite formation (e.g., defluorination products).
  • Transcriptomics data integration (e.g., ToxCast) to identify off-target gene expression effects .

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